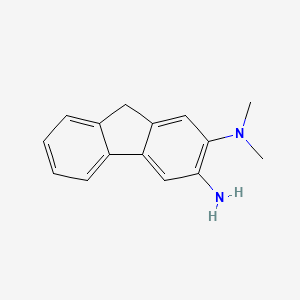

3-Amino-2-dimethylaminofluorene

Description

Structure

3D Structure

Properties

CAS No. |

108838-68-2 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-9H-fluorene-2,3-diamine |

InChI |

InChI=1S/C15H16N2/c1-17(2)15-8-11-7-10-5-3-4-6-12(10)13(11)9-14(15)16/h3-6,8-9H,7,16H2,1-2H3 |

InChI Key |

CTOSRWHCZAOILV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Dimethylaminofluorene

Reactivity Profiles of the Amino and Dimethylamino Moieties

The presence of two distinct amine functionalities on the fluorene (B118485) backbone at adjacent positions introduces a unique chemical environment. Their reactivity is a function of their differing steric and electronic characteristics.

The primary amino group at the 3-position is expected to undergo reactions typical of arylamines. The lone pair of electrons on the nitrogen atom can be attacked by electrophiles. Common electrophilic substitution reactions at the nitrogen atom include:

Alkylation: Reaction with alkyl halides would likely lead to a mixture of mono- and di-alkylated products at the primary amine, although the adjacent bulky dimethylamino group might sterically hinder this reaction to some extent.

Acylation: Treatment with acyl chlorides or anhydrides would readily form the corresponding amide. This reaction is generally very efficient for primary aromatic amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's test), would produce a sulfonamide. The resulting sulfonamide from the primary amine would be acidic and soluble in aqueous base.

Both the primary amino and the tertiary dimethylamino groups possess lone pairs of electrons, rendering them nucleophilic. libretexts.orgmasterorganicchemistry.com The nucleophilicity of these groups is influenced by both electronic and steric factors.

The primary amino group is generally a good nucleophile. libretexts.org However, its nucleophilicity can be modulated by the electron-donating or -withdrawing nature of the aromatic ring. In this case, the fluorene system, along with the electron-donating dimethylamino group, would enhance the electron density on the primary amine, increasing its nucleophilicity compared to aniline.

The tertiary dimethylamino group is also nucleophilic, but its reactivity as a nucleophile in substitution reactions is often hampered by steric hindrance from the two methyl groups and the adjacent primary amino group. masterorganicchemistry.com It can, however, still react with small electrophiles or act as a proton acceptor (a base).

The relative nucleophilicity of the two amino groups is a critical factor. The primary amino group is less sterically hindered and therefore expected to be the more reactive nucleophile in most substitution reactions.

The proximity of the amino and dimethylamino groups at the 2- and 3-positions of the fluorene ring suggests the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the primary amino group and the lone pair of electrons on the nitrogen atom of the dimethylamino group. nih.govmdpi.comsemanticscholar.org

The existence and strength of such an intramolecular hydrogen bond would have several consequences for the molecule's properties and reactivity:

Conformational Rigidity: It would restrict the rotation around the C-N bonds, leading to a more planar and rigid conformation.

Acidity and Basicity: The involvement of the primary amine's hydrogen in hydrogen bonding would decrease its acidity. Conversely, the electron density on the dimethylamino nitrogen would be slightly reduced, decreasing its basicity.

Spectroscopic Properties: The presence of an intramolecular hydrogen bond would be detectable using techniques like NMR and IR spectroscopy, showing characteristic shifts in the N-H proton and stretching frequencies.

Reactivity and Substitution Patterns of the Fluorene Ring System

The fluorene ring is an aromatic system, and its reactivity is significantly influenced by the attached amino and dimethylamino groups.

Both the amino and dimethylamino groups are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is due to the ability of the nitrogen lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. masterorganicchemistry.com

Given the positions of the existing substituents, the expected sites for electrophilic attack on the fluorene ring of 3-Amino-2-dimethylaminofluorene are:

Position 1: ortho to the dimethylamino group.

Position 4: ortho to the amino group.

Positions 5 and 7: para to the amino and dimethylamino groups, respectively (on the other benzene (B151609) ring of the fluorene system).

The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance playing a role in directing the incoming electrophile. For instance, bulky electrophiles might favor the less hindered positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Amino-2-dimethylaminofluorene

| Position | Relationship to Substituents | Predicted Reactivity |

| 1 | ortho to -N(CH₃)₂ | Highly Activated |

| 4 | ortho to -NH₂ | Highly Activated |

| 5 | para to -NH₂ | Activated |

| 6 | meta to both | Deactivated |

| 7 | para to -N(CH₃)₂ | Activated |

| 8 | meta to both | Deactivated |

This table is predictive and based on general principles of electrophilic aromatic substitution.

Aromatic amines are susceptible to oxidation. nih.gov The electron-rich fluorene ring in 3-Amino-2-dimethylaminofluorene, activated by two amino groups, would be particularly prone to oxidation. Oxidation could lead to the formation of colored products, potentially through the coupling of radical cations. The methylene (B1212753) bridge of the fluorene system can also be a site of oxidation, potentially leading to the formation of the corresponding fluorenone derivative. nih.gov

Conversely, the fluorene ring system itself is generally stable to reduction under typical conditions. However, under forcing conditions, catalytic hydrogenation could potentially reduce the aromatic rings.

In-depth Analysis of 3-Amino-2-dimethylaminofluorene Reveals Limited Mechanistic Data

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the chemical reactivity and mechanistic investigations of the compound 3-Amino-2-dimethylaminofluorene. Despite its defined chemical structure, detailed studies elucidating its reaction mechanisms, identifying transient intermediates, determining kinetic pathways, and exploring stereochemical transformations appear to be largely absent from publicly accessible research.

This scarcity of information prevents a detailed discussion under the specified headings of its reaction mechanisms. There is a notable lack of published data concerning the identification and characterization of any transient species that may form during its chemical reactions. Consequently, the scientific community has not yet established a clear picture of the short-lived molecules that could dictate the compound's reactive behavior.

Furthermore, the absence of kinetic studies means that the rates and pathways of reactions involving 3-Amino-2-dimethylaminofluorene have not been quantitatively determined. This includes a lack of information on how reaction conditions might influence the speed and outcome of its chemical transformations.

Finally, the stereochemical aspects of any chemical transformations it might undergo remain unexplored. There is no available research on how the three-dimensional arrangement of atoms in the 3-Amino-2-dimethylaminofluorene molecule influences the products of its reactions, nor are there studies on the stereospecificity or stereoselectivity of its potential chemical changes.

Due to the lack of available research data on the specific chemical reactivity and mechanistic investigations of 3-Amino-2-dimethylaminofluorene, a detailed article with data tables as requested cannot be generated at this time. Further experimental research would be required to provide the necessary findings to populate the outlined sections.

Theoretical and Computational Chemistry Studies on 3 Amino 2 Dimethylaminofluorene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 3-Amino-2-dimethylaminofluorene. These methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for a detailed analysis of the molecule's orbitals and the distribution of electron density.

Analysis of Molecular Orbitals and Electron Density Distribution

The arrangement of the amino and dimethylamino groups on the fluorene (B118485) backbone significantly influences the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For 3-Amino-2-dimethylaminofluorene, the HOMO is expected to be localized primarily on the electron-rich amino and dimethylamino groups, as well as the aromatic fluorene system. The nitrogen lone pairs contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would likely show regions of high electron density (colored in red) around the nitrogen atoms of both the amino and dimethylamino groups. scirp.org This high electron density is a direct consequence of the lone pairs of electrons on the nitrogen atoms. pharmaguideline.com Conversely, the hydrogen atoms of the amino group would exhibit regions of lower electron density (colored in blue), indicating their potential for hydrogen bonding. scirp.org

Spectroscopic Property Predictions (e.g., UV-Vis, Raman)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted spectrum for 3-Amino-2-dimethylaminofluorene would likely exhibit absorptions in the UV region, corresponding to π-π* transitions within the fluorene aromatic system and n-π* transitions involving the nitrogen lone pairs. The precise wavelengths of maximum absorption (λmax) would be sensitive to the solvent environment, a phenomenon that can also be modeled computationally. nih.gov

Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of the Raman spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed Raman bands. For 3-Amino-2-dimethylaminofluorene, characteristic bands for the N-H stretching of the amino group, C-N stretching of both amino groups, and various vibrational modes of the fluorene ring would be expected. Resonance Raman spectroscopy, in conjunction with calculations, could provide insights into the structural changes that occur upon electronic excitation. nih.gov

Computational Assessment of Basic Strength and Proton Affinity

The presence of two nitrogen-containing functional groups suggests that 3-Amino-2-dimethylaminofluorene possesses basic properties. Computational chemistry offers a way to quantify this basicity through the calculation of proton affinity (PA) and gas-phase basicity (GB).

Comparative Studies with "Proton Sponge" Compounds

The close proximity of the amino and dimethylamino groups in 3-Amino-2-dimethylaminofluorene is reminiscent of "proton sponges," a class of compounds characterized by very high basicity. nih.govacs.org Proton sponges, such as 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), feature two amino groups held in close spatial proximity by a rigid scaffold. rsc.orgresearchgate.netrsc.org This arrangement leads to a significant destabilization of the neutral form due to lone pair-lone pair repulsion and a strong stabilization of the protonated form through the formation of an intramolecular hydrogen bond.

Computational studies comparing 3-Amino-2-dimethylaminofluorene with known proton sponges would be highly informative. While not a classic peri-substituted naphthalene (B1677914) system, the ortho-positioning of the amino and dimethylamino groups on the fluorene ring could lead to enhanced basicity. Calculations of the proton affinity for both the amino and dimethylamino nitrogens would reveal the preferred site of protonation. It is anticipated that the protonated form would be stabilized by an intramolecular hydrogen bond between the two nitrogen centers.

| Compound | Calculated Proton Affinity (kJ/mol) | Preferred Protonation Site |

| 1,8-bis(dimethylamino)naphthalene (DMAN) | ~1030 | Between the two N(CH₃)₂ groups |

| 4,5-Bis(dimethylamino)fluorene | High (specific value requires calculation) | Between the two N(CH₃)₂ groups |

| 3-Amino-2-dimethylaminofluorene | High (specific value requires calculation) | Likely the dimethylamino group, stabilized by the amino group |

Influence of Substituents on Basicity

The basicity of an amine is highly dependent on the electronic nature of the substituents on the aromatic ring. pharmaguideline.comresearchgate.netmasterorganicchemistry.com Electron-donating groups (EDGs) generally increase basicity by increasing the electron density on the nitrogen atom, while electron-withdrawing groups (EWGs) decrease basicity by delocalizing or withdrawing electron density. pharmaguideline.commasterorganicchemistry.com

Computational studies can systematically investigate the effect of adding various substituents to the fluorene backbone of 3-Amino-2-dimethylaminofluorene. By calculating the proton affinity for a series of substituted derivatives, a quantitative relationship, such as a Hammett plot, could be established. researchgate.netnih.gov

| Substituent at C7 of Fluorene | Effect on Basicity | Predicted Change in Proton Affinity |

| -NO₂ (Nitro) | Decrease | Significant Decrease |

| -CN (Cyano) | Decrease | Decrease |

| -H (Hydrogen) | Reference | Reference |

| -CH₃ (Methyl) | Increase | Increase |

| -OCH₃ (Methoxy) | Increase | Significant Increase |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the dimethylamino group and the potential for intramolecular interactions necessitate an analysis of the conformational landscape of 3-Amino-2-dimethylaminofluorene.

Potential energy surface scans can be performed to identify the most stable conformations of the molecule. These calculations would likely reveal the preferred rotational orientations of the dimethylamino group relative to the fluorene ring and the amino group.

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of 3-Amino-2-dimethylaminofluorene in different environments, such as in the gas phase or in various solvents. nih.gov MD simulations would allow for the exploration of the conformational space over time and could reveal the dynamics of the intramolecular hydrogen bonding in the protonated form. These simulations are crucial for understanding how the molecule's shape and interactions fluctuate under realistic conditions.

Stability of Different Conformational Isomers

No research data was found regarding the computational analysis of the stability of different conformational isomers of 3-Amino-2-dimethylaminofluorene. Such a study would typically involve quantum chemical calculations to determine the relative energies of various spatial arrangements of the amino and dimethylamino groups with respect to the fluorene backbone.

Computational Modeling of Chemical Reaction Pathways

The scientific literature does not appear to contain any computational modeling of the chemical reaction pathways involving 3-Amino-2-dimethylaminofluorene.

Prediction of Transition State Structures and Energies

No data could be located on the prediction of transition state structures and their corresponding energies for reactions involving 3-Amino-2-dimethylaminofluorene. These calculations are crucial for understanding reaction mechanisms and kinetics at a molecular level.

Simulation of Reaction Dynamics

There are no published simulations of the reaction dynamics for 3-Amino-2-dimethylaminofluorene. Such simulations would offer a detailed, time-resolved view of the chemical transformation processes.

The Versatility of 3-Amino-2-dimethylaminofluorene in Synthetic Chemistry Remains Largely Unexplored

The molecular formula for 3-Amino-2-dimethylaminofluorene is C15H16N2. Its structure consists of a fluorene backbone, a three-ring aromatic system, functionalized with both a primary amino group (-NH2) at the 3-position and a dimethylamino group (-N(CH3)2) at the 2-position. This unique arrangement of electron-donating groups on the rigid fluorene scaffold suggests potential for a range of chemical transformations and applications.

Fluorene and its derivatives are known for their use in creating complex organic molecules and functional materials. The rigid, planar structure of the fluorene core makes it an attractive building block for polymers and specialized optical materials. However, the specific synthetic utility of 3-Amino-2-dimethylaminofluorene as an intermediate has not been documented.

In the realm of organometallic chemistry, fluorene-based compounds are often employed as ligands that coordinate with transition metals to form catalysts. The presence of two nitrogen-based functional groups in 3-Amino-2-dimethylaminofluorene could theoretically allow it to act as a bidentate ligand, binding to a metal center through both nitrogen atoms. The development of chiral ligands from fluorene scaffolds is an active area of research, but there is no specific information on the use of this particular compound in asymmetric catalysis. Similarly, detailed studies on its coordination chemistry with various transition metals are absent from the current body of scientific literature.

The incorporation of fluorene derivatives into polymers and supramolecular structures is a common strategy for developing materials with specific electronic or photophysical properties. The amino groups on 3-Amino-2-dimethylaminofluorene could serve as reactive sites for polymerization or as points of interaction for building larger, self-assembled supramolecular architectures. Despite this potential, no published research focuses on the synthesis or structure of polymers or supramolecular systems derived from this specific fluorene diamine.

Future Perspectives and Emerging Research Directions in 3 Amino 2 Dimethylaminofluorene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 3-Amino-2-dimethylaminofluorene and its derivatives will likely prioritize green and sustainable chemistry principles. Traditional methods for the synthesis of functionalized fluorenes can involve harsh reaction conditions and the use of hazardous reagents. Future research is expected to focus on the development of more environmentally benign and efficient synthetic routes.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Methodologies such as Pd-catalyzed reactions have been shown to be efficient for creating C-N bonds on the fluorene (B118485) core. Future work could adapt these methods for the specific regioselective introduction of amino and dimethylamino groups onto the fluorene backbone. The development of catalysts that operate under milder conditions and in greener solvents will be a key area of focus.

Another area of development is the use of aerobic oxidation conditions for the synthesis of fluorenone precursors, which can then be converted to the desired amino-functionalized fluorenes. Research has demonstrated the highly efficient synthesis of 9-fluorenones from 9H-fluorenes using air as the oxidant in the presence of a base like potassium hydroxide. rsc.org This approach avoids the need for stoichiometric heavy metal oxidants, aligning with the goals of sustainable chemistry.

Table 1: Comparison of Synthetic Approaches for Functionalized Fluorenes

| Synthetic Strategy | Typical Reagents/Conditions | Potential Advantages for 3-Amino-2-dimethylaminofluorene Synthesis | Key Research Focus |

|---|---|---|---|

| Traditional Multi-step Synthesis | Nitration, reduction, alkylation; often harsh acids and reducing agents | Well-established routes | Improving yields and reducing hazardous waste |

| Transition-Metal Catalyzed C-N Coupling | Palladium or copper catalysts, specialized ligands | High efficiency and regioselectivity | Development of cheaper, more robust, and recyclable catalysts |

| Green Oxidation followed by Functionalization | Air/O2, base catalysis | Use of a green oxidant | Optimizing conditions for specific amino substitutions |

| Multicomponent Reactions (MCRs) | Convergent one-pot synthesis | Step and atom economy, rapid access to diverse derivatives | Designing novel MCRs that incorporate the fluorene scaffold |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 3-Amino-2-dimethylaminofluorene is crucial for its rational application. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these mechanisms.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies can provide real-time information on reaction pathways, intermediates, and transition states. For instance, mechanistic studies on the formation of dibenzofuran (B1670420) from fluorene have utilized molecular orbital theory calculations to understand the reaction pathways. nih.gov Similar integrated approaches can be applied to understand the electronic effects of the amino and dimethylamino substituents on the reactivity of the fluorene core in 3-Amino-2-dimethylaminofluorene.

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool. DFT calculations can be used to model reaction profiles, predict the stability of intermediates, and rationalize observed regioselectivity. This predictive power can guide the design of experiments and accelerate the discovery of new reactions and optimal conditions. An example of how experimental and computational data can be integrated is shown in Table 2.

Table 2: Integrated Approaches for Mechanistic Understanding

| Approach | Methodology | Information Gained | Application to 3-Amino-2-dimethylaminofluorene |

|---|---|---|---|

| Experimental | Kinetic studies, isotopic labeling, in-situ spectroscopy | Reaction rates, identification of intermediates, determination of reaction order | Understanding the influence of the amino groups on reaction kinetics |

| Computational | DFT calculations, molecular dynamics simulations | Transition state energies, reaction energy profiles, electronic structure analysis | Predicting reactivity and guiding the design of new synthetic routes |

| Integrated | Combination of experimental and computational data | Corroboration of proposed mechanisms, a deeper and more complete understanding of the reaction | Building a comprehensive model of the chemical behavior of 3-Amino-2-dimethylaminofluorene |

Rational Design Principles for Novel Fluorene-Based Chemical Entities with Tailored Reactivity

The unique substitution pattern of 3-Amino-2-dimethylaminofluorene offers a platform for the rational design of new chemical entities with tailored properties. The electron-donating nature of the amino and dimethylamino groups is expected to significantly influence the electronic and photophysical properties of the fluorene core. Future research will focus on leveraging these properties to design molecules for specific applications.

Structure-property relationship studies will be at the forefront of this research. By systematically modifying the structure of 3-Amino-2-dimethylaminofluorene, for example, by introducing different substituents at other positions on the fluorene ring, it will be possible to fine-tune its properties. This approach has been successfully used to design fluorene derivatives as inhibitors for specific biological targets. nih.gov

The design of novel materials with interesting photophysical properties, such as aggregation-induced emission (AIE), is another promising direction. rsc.org The amino groups in 3-Amino-2-dimethylaminofluorene could be exploited to create molecules with strong intramolecular charge transfer character, which is often a key feature of AIE-active compounds. Computational screening can be employed to predict the properties of designed molecules before their synthesis, saving time and resources.

Exploration of Unconventional Reaction Pathways and Transformations

Moving beyond traditional functionalization, future research on 3-Amino-2-dimethylaminofluorene will likely explore unconventional reaction pathways to access novel molecular architectures. The inherent reactivity of the fluorene nucleus and the directing effects of the amino substituents can be harnessed to achieve transformations that are not possible with unsubstituted fluorene.

One area of interest is the use of fluorene derivatives in multicomponent reactions to generate complex molecular scaffolds in a single step. rug.nl The amino groups of 3-Amino-2-dimethylaminofluorene could act as internal nucleophiles or directing groups in such reactions, leading to the formation of unique heterocyclic systems fused to the fluorene core.

Furthermore, the exploration of reactions involving difluorocarbene with amines to form novel fluorinated compounds represents an unconventional transformation that could be applied to 3-Amino-2-dimethylaminofluorene. acs.org Such reactions could lead to the synthesis of novel organofluorine compounds with potentially interesting biological or material properties. The investigation of photochemical and electrochemical reactions of 3-Amino-2-dimethylaminofluorene could also unveil new reactivity patterns and lead to the synthesis of previously inaccessible molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Amino-2-dimethylaminofluorene in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified under skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2A), and acute/chronic aquatic toxicity (Category 2) per OSHA HCS .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, employ dust masks and avoid inhalation of particulates.

- Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for at least 10 minutes and seek medical attention .

Q. What are the standard synthetic routes for preparing 3-Amino-2-dimethylaminofluorene?

- Methodological Answer :

- Base Reaction : Start with fluoranthene derivatives, using nitration followed by reduction to introduce amino groups. For dimethylamino substitution, employ alkylation with dimethylamine under controlled pH (e.g., using triethylamine as a base) .

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve aromatic intermediates. Monitor reactions via thin-layer chromatography (TLC) to track progress .

Q. How can researchers confirm the purity and structural integrity of 3-Amino-2-dimethylaminofluorene post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% threshold).

- Mass Spectrometry : High-resolution MS (HR-MS) to confirm molecular weight (e.g., C₁₆H₁₅N₂, theoretical MW: 241.31).

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-2-dimethylaminofluorene to improve yield and purity?

- Methodological Answer :

- Reaction Optimization :

- Catalysis : Use palladium catalysts for cross-coupling reactions to reduce side products.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol .

Q. What strategies are employed to characterize the structural and electronic properties of 3-Amino-2-dimethylaminofluorene derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substituent geometry and intermolecular interactions (e.g., hydrogen bonding in amine groups) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic transitions, HOMO-LUMO gaps, and charge distribution .

- Spectroscopic Analysis : UV-Vis and fluorescence spectroscopy to study π-π* transitions and solvatochromic effects .

Q. How should researchers address discrepancies in reported biological activities of 3-Amino-2-dimethylaminofluorene derivatives?

- Methodological Answer :

- Data Reconciliation :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, assay type).

- Purity Verification : Re-analyze compounds via HPLC/MS to rule out impurities (e.g., residual solvents or unreacted precursors).

- Structural Confirmation : Compare NMR data with published spectra to ensure consistency in substituent positions .

Q. What experimental designs are recommended for studying the environmental impact of 3-Amino-2-dimethylaminofluorene?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Test Guidelines 202 (Daphnia magna acute toxicity) and 201 (Algal growth inhibition).

- Degradation Studies : Use HPLC-MS to track photodegradation under UV light or biodegradation in simulated wastewater .

Data Contradiction Analysis

Q. How to resolve conflicting data on the reactivity of 3-Amino-2-dimethylaminofluorene in electrophilic substitution reactions?

- Methodological Answer :

- Variable Control : Standardize reaction parameters (e.g., solvent polarity, temperature, catalyst loading).

- Isolation of Intermediates : Use quenching experiments and LC-MS to identify transient species (e.g., nitroso intermediates).

- Cross-Validation : Compare results with computational predictions (e.g., Fukui indices for electrophilic attack sites) .

Applications in Complex Systems

Q. How can 3-Amino-2-dimethylaminofluorene be integrated into fluorescent probes for biological imaging?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.